molecular formula C19H18O5S B2660633 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one CAS No. 902506-98-3

3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one

Cat. No.: B2660633
CAS No.: 902506-98-3
M. Wt: 358.41
InChI Key: GJVNGFNHYIDXLC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a benzenesulfonyl group, a tert-butyl group, and a hydroxy group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the sulfonation of a chromen-2-one derivative followed by the introduction of the tert-butyl and hydroxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using benzenesulfonyl chloride and chromen-2-one derivatives. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The chromen-2-one core may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar sulfonation reactions.

    Benzenesulfonyl chloride: Used in similar sulfonation processes but lacks the chromen-2-one core.

    6-tert-Butyl-8-hydroxy-2H-chromen-2-one: Lacks the benzenesulfonyl group but shares the chromen-2-one core.

Uniqueness

3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the benzenesulfonyl and chromen-2-one moieties allows for diverse reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-19(2,3)13-9-12-10-16(18(21)24-17(12)15(20)11-13)25(22,23)14-7-5-4-6-8-14/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVNGFNHYIDXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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